Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the fluorine atom and the tert-butyl ester group. One common method involves the reaction of 4-hydroxy-3-fluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorine atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-free piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is used in the design and synthesis of potential therapeutic agents. Its structural features make it a useful scaffold for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. This allows the compound to participate in various biochemical reactions, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate: Similar in structure but with a methylsulfonyl group instead of a fluorine atom.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole moiety and an enyne side chain.
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Features a boronic acid group and an amino substituent.
Uniqueness
Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom and the Boc protecting group. These features confer distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H26FNO5 |
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Molecular Weight |
319.37 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26FNO5/c1-14(2,3)21-12(18)17-8-7-11(10(16)9-17)20-13(19)22-15(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
RTHNEXLSPMPKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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